Cyperene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLDXVIGWSICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC3=C(CCC13C2(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913188 | |
| Record name | 1,4,9,9-Tetramethyl-2,4,5,6,7,8-hexahydro-3H-3a,7-methanoazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92724-70-4, 2387-78-2, 98537-53-2 | |
| Record name | NSC270757 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyperene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,9,9-Tetramethyl-2,4,5,6,7,8-hexahydro-3H-3a,7-methanoazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-3A,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, (3ar-(3aalpha,4beta,7alpha))- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | alpha-Cyperene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Purification Methodologies of Cyperene
Traditional Extraction Techniques in Research
Traditional methods for extracting volatile compounds, including cyperene (B49723), from plant matrices primarily involve techniques that utilize heat and solvents to release the essential oil. researchgate.netrsc.orgresearchgate.netnih.gov
Hydrodistillation
Hydrodistillation is a widely used traditional method for isolating essential oils from plant materials. researchgate.netrsc.orgresearchgate.net This technique involves immersing the plant material in water and heating it, causing the volatile compounds to vaporize along with the steam. The mixed vapors are then condensed, and the immiscible essential oil is collected, separating from the water. Hydrodistillation of Cyperus rotundus rhizomes has been shown to yield essential oil containing this compound, with concentrations varying depending on geographical factors. researchgate.net For instance, hydrodistillation of Nigerian C. rotundus yielded this compound in concentrations ranging from 19.2% to 30.9%. Another study on C. rotundus from South India using hydrodistillation reported this compound content of 13.97% in the essential oil. researchgate.net Hydrodistillation using a Clevenger apparatus is a predominant technique for extracting essential oils from Cyperaceae species. mdpi.com
Solvent Extraction Approaches
Solvent extraction is another traditional method employed for isolating compounds from plant materials. This technique involves using various solvents to dissolve the desired compounds from the plant matrix. The choice of solvent depends on the polarity of the target compounds. For this compound, which is a sesquiterpene hydrocarbon, less polar solvents are often employed. Research indicates the use of solvent extraction, such as with n-hexane, for obtaining essential oils from Cyperus species that contain this compound. mdpi.comnih.gov Pressurized liquid extraction (PLE) is an advanced form of solvent extraction that has been investigated for the extraction of volatile compounds from C. rotundus. researchgate.netcapes.gov.brnih.gov Studies comparing hydrodistillation, PLE, and supercritical fluid extraction (SFE) for extracting volatile compounds from C. rotundus showed that PLE had the highest extraction efficiency for compounds including this compound. researchgate.netcapes.gov.brnih.gov
Advanced Chromatographic Separation Strategies
Following initial extraction, chromatographic techniques are essential for separating and purifying individual compounds like this compound from the complex mixture of the essential oil or extract. researchgate.netrsc.orgresearchgate.netnih.govcapes.gov.brrjpbcs.com
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) (GC-MS), is a powerful analytical and preparative technique used extensively for the separation, identification, and quantification of volatile compounds such as this compound in essential oils. ontosight.airesearchgate.netrsc.orgresearchgate.netnih.govcapes.gov.brrjpbcs.comphenomenex.comdiva-portal.org GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. phenomenex.com this compound has been widely identified and quantified in essential oils from various Cyperus species using GC-MS. ontosight.aimdpi.comresearchgate.netnih.govcapes.gov.brrjpbcs.com This technique is considered a standard for analyzing the chemical composition of essential oils from Cyperaceae species. mdpi.com GC-MS analysis of C. rotundus essential oil has revealed this compound as a major component, with its concentration varying depending on the origin of the plant material and the extraction method used. researchgate.netcapes.gov.brrjpbcs.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating and purifying compounds, including those that may be less volatile or thermally unstable than those typically analyzed by GC. researchgate.netd-nb.info While GC-MS is more commonly reported for the analysis of volatile sesquiterpenes like this compound in essential oils, HPLC is also employed in the purification and analysis of compounds from Cyperus extracts. nih.govresearchgate.netnih.govkoreascience.krmdpi.com HPLC with a C18 column has been used in the separation and analysis of compounds from C. rotundus. nih.govnih.govkoreascience.kr Although some studies focus on other major compounds like alpha-cyperone (B190891) using HPLC, the technique is applicable for the purification of various components within the extract. koreascience.krmdpi.com
Column Chromatography (CC) and Preparative Thin-Layer Chromatography (TLC)
Column Chromatography (CC) and Preparative Thin-Layer Chromatography (TLC) are widely used techniques for the separation and purification of natural products, including sesquiterpenes like this compound. nih.govrsc.orgnih.govnih.govgrafiati.comvjs.ac.vnufrgs.brjntbgri.res.inchemrxiv.orgresearchgate.net Column chromatography typically involves packing a stationary phase, such as silica (B1680970) gel, into a column and eluting the sample with a mobile phase. nih.govnih.govnih.gov Compounds separate based on their differential affinities for the stationary and mobile phases. Silica gel column chromatography has been successfully used to isolate this compound from the essential oil of Cyperus esculentus. nih.govmdpi.com Repeated silica gel column chromatography has also been employed for the isolation of this compound from C. rotundus. researchgate.net Preparative TLC is a useful technique for purifying small quantities of compounds, especially when dealing with mixtures where components have similar retention factors. nih.govufrgs.brchemrxiv.orgresearchgate.netrochester.edu It involves applying the sample as a band on a thicker TLC plate and developing it with a suitable solvent system. chemrxiv.orgresearchgate.netrochester.edu The separated bands are then scraped off the plate, and the compound is extracted from the stationary phase. researchgate.netrochester.edu Both CC and preparative TLC are valuable tools in the isolation and purification workflow for this compound from plant extracts. nih.govgrafiati.comufrgs.brjntbgri.res.in
Data Table: this compound Content in Cyperus Species Essential Oil by Hydrodistillation
| Cyperus Species Source | Geographical Origin | This compound Content (%) | Reference |
| C. rotundus | Nigeria | 19.2 – 30.9 | |
| C. rotundus | South India | 13.97 | researchgate.net |
| C. distans | L.f. | 47.6 | researchgate.net |
| K. galanga | China | 3.4 (HD) | tandfonline.com |
Data Table: Comparison of Extraction Methods for Volatile Compounds from C. rotundus
| Extraction Method | Efficiency for this compound and other volatile compounds | Selectivity for alpha- and beta-cyperone | Reference |
| Hydrodistillation (HD) | Lower | Lower | researchgate.netcapes.gov.brnih.gov |
| Pressurized Liquid Extraction (PLE) | Highest | Lower | researchgate.netcapes.gov.brnih.gov |
| Supercritical Fluid Extraction (SFE) | Lower | Highest | researchgate.netcapes.gov.brnih.gov |
Emerging Extraction and Isolation Technologies
The extraction of volatile compounds, including this compound, from plant materials like Cyperus rotundus is crucial for obtaining essential oils capes.gov.brnih.gov. Traditional methods exist, but emerging technologies such as Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) offer potential advantages in terms of efficiency and selectivity researchgate.netresearchgate.net.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) utilizes a substance in its supercritical state (above its critical temperature and pressure) as an extraction solvent sitec-hp.ch. Supercritical carbon dioxide (CO₂) is commonly used due to its non-toxicity, non-flammability, cost-effectiveness, and ease of removal from the extract sitec-hp.chnih.gov. The solvent properties, such as density, can be adjusted by changing temperature and pressure, allowing for selective extraction sitec-hp.ch.
SFE allows for low-temperature separation, resulting in a pure extract without solvent residues or degradation from high temperatures or oxidation sitec-hp.ch. The process can be operated in batch mode for solids, where the solid material is placed in an extractor and the supercritical fluid flows through it, dissolving the target compounds sitec-hp.ch.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses liquid solvents at elevated temperatures and pressures researchgate.net. These conditions increase the solubility of analytes and improve extraction efficiency compared to traditional methods researchgate.net.
Research comparing PLE, SFE, and hydrodistillation (HD) for extracting volatile compounds from Cyperus rotundus indicated that PLE had the highest extraction efficiency among the three methods for the five quantitatively determined compounds, which included alpha-copaene, this compound, beta-selinene, beta-cyperone, and alpha-cyperone capes.gov.brnih.govresearchgate.net. Optimization of PLE parameters such as solvent type, temperature, pressure, static time, flush volume, and cycles is crucial to achieve the highest extraction efficiency researchgate.net.
PLE has been shown to be a highly efficient extraction method for various plant materials researchgate.net. The elevated temperatures and pressures used in PLE can lead to faster extraction times and reduced solvent consumption compared to conventional techniques researchgate.net.
Enantiomeric Composition Analysis in Isolated this compound
Chirality, the property of a molecule being non-superimposable on its mirror image, is significant in natural products, including the components of essential oils academie-sciences.frnih.gov. Many molecules in essential oils are chiral and exist as enantiomers or diastereomers academie-sciences.fr. The enantiomeric composition of these molecules can influence their biological activity and is considered an "identity card" that can help specify the origin of the essential oil academie-sciences.fr.
The analysis of enantiomeric composition is typically performed using chromatographic methods, particularly gas chromatography (GC) with chiral stationary phases academie-sciences.frresearchgate.netresearchgate.net. Enantioselective gas chromatography-mass spectrometry (GC/MS) is a common technique for determining the enantiomeric ratios of chiral compounds in essential oils researchgate.netresearchgate.net.
Structural Elucidation of Cyperene and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Stereochemistry
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the magnetic environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). uni-hamburg.de By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, the connectivity of atoms and the stereochemistry of the molecule can be determined. grafiati.com
One-Dimensional (1D) NMR (¹H, ¹³C)
One-dimensional ¹H NMR spectra provide information on the different types of protons in a molecule, their relative numbers, and their neighboring environments through spin-spin splitting patterns. grafiati.com ¹³C NMR spectra, often acquired with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveal the number and types of carbon atoms (methyl, methylene, methine, or quaternary) present in the structure. ljmu.ac.uk For cyperene (B49723) and its analogues, analysis of 1D NMR spectra provides initial insights into the presence of characteristic functional groups, such as carbonyls in cyperones, and the nature of the carbon framework. researchgate.net For instance, ¹H and ¹³C NMR data have been used to confirm the structures of this compound and cyperotundone (B1251852) isolated from Cyperus esculentus essential oil. researchgate.netresearchgate.net
Data Table: Illustrative ¹³C NMR Chemical Shifts for Cyperotundone
While detailed, universally agreed-upon NMR data for all this compound analogues can vary based on solvent and spectrometer frequency, illustrative ¹³C NMR chemical shifts for cyperotundone have been reported, providing key indicators of its carbon skeleton. researchgate.net
| Carbon Position | ¹³C Chemical Shift (ppm) |
| C-2 | 181.9 |
| C-4 | 133.5 |
| C-11 | 58.8 |
| C-1 | 45.5 |
| C-7 | 41.7 |
| C-8 | 41.3 |
| C-5 | 33.8 |
| C-9 | 30.6 |
| C-6 | 28.5 |
| C-10 | 27.1 |
| C-12 | 24.9 |
| C-13 | 19.7 |
| C-14 | 16.9 |
| C-15 | 8.4 |
Note: These values are illustrative and may vary depending on experimental conditions and reference standards.
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for establishing connectivity and determining the spatial arrangement of atoms. researchgate.netgrafiati.com
Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other through one or more bonds, helping to map out proton spin systems. sdsu.edu ¹H-¹H COSY spectra are used to identify adjacent protons in the structure of this compound and its analogues. researchgate.netgrafiati.com
Heteronuclear Single Quantum Correlation (HSQC) correlates protons with the carbons to which they are directly attached (one-bond correlation). sdsu.edu This experiment is crucial for assigning proton signals to their corresponding carbons. researchgate.netgrafiati.com
Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds (long-range correlations). sdsu.edu HMBC data are invaluable for connecting different parts of the molecule and confirming the carbon skeleton. researchgate.netgrafiati.com
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are directly bonded. grafiati.com NOESY experiments are particularly useful for determining the relative stereochemistry of chiral centers in molecules like this compound and its analogues. researchgate.netljmu.ac.uk
The combination of these 2D NMR techniques allows for the complete assignment of ¹H and ¹³C NMR data and the comprehensive elucidation of the structure, including the relative configuration of stereogenic centers. researchgate.netnih.gov For instance, 1D and 2D NMR spectra, including COSY, ROESY, HSQC, HMBC, and INADEQUATE, were used to confirm the structures of this compound and a norsesquiterpene in Rhaponticum carthamoides essential oil. nih.govclvaw-cdnwnd.com
Advanced NMR Techniques for Carbon Connectivity (e.g., INADEQUATE)
Advanced NMR techniques like the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) can provide direct information about carbon-carbon connectivity. libretexts.orghuji.ac.il While highly informative, INADEQUATE is significantly less sensitive than 1D or other 2D NMR experiments due to the low natural abundance of the ¹³C isotope (approximately 1.1%). libretexts.orghuji.ac.il This often requires larger sample quantities or isotopic enrichment to obtain sufficient signal-to-noise for the experiment. libretexts.orghuji.ac.il Despite these challenges, INADEQUATE can be a powerful tool for unambiguously tracing the carbon skeleton, particularly in complex molecules or when other NMR data are ambiguous. ljmu.ac.uklibretexts.org The use of INADEQUATE has been reported in the structural confirmation of this compound and other sesquiterpenes. nih.govclvaw-cdnwnd.com
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its elemental composition and structural subunits. uni-hamburg.de
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), providing accurate mass measurements. nih.govscdi-montpellier.fr This accurate mass information is essential for determining the elemental composition of the compound. HRESIMS has been utilized in the characterization of sesquiterpenoids, including those related to this compound, isolated from natural sources. nih.gov
Electron Impact (EI) and Chemical Ionization (CI) Modes in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds in complex mixtures, such as essential oils. uni-hamburg.deessencejournal.com In GC-MS, Electron Impact (EI) ionization is a hard ionization technique that causes significant fragmentation of the molecule, producing a characteristic pattern of fragment ions. Analysis of this fragmentation pattern can provide valuable structural information. researchgate.net Chemical Ionization (CI) is a softer ionization technique that typically produces less fragmentation and often yields a protonated molecule ([M+H]⁺), which is helpful for determining the molecular weight. GC-MS, often employing EI mode, has been extensively used in the analysis of essential oils containing this compound and its analogues, with characteristic mass fragmentation patterns aiding in their identification. nih.govclvaw-cdnwnd.comnih.govd-nb.inforesearchgate.netuni-hamburg.deresearchgate.netessencejournal.comresearchgate.netnih.govwikipedia.orgnih.gov For example, the mass spectrum of alpha-cyperone (B190891) shows a molecular ion peak at m/z 218, corresponding to the molecular formula C₁₅H₂₂O, along with characteristic fragmentation peaks. researchgate.net
Data Table: Illustrative Mass Fragmentation Ions for Alpha-Cyperone (EI-MS)
While fragmentation patterns can vary slightly with instrument and conditions, characteristic fragment ions observed in the EI-MS of alpha-cyperone are indicative of its structure. researchgate.net
| m/z | Relative Abundance (%) | Proposed Fragment |
| 218 | [M]⁺ | |
| 203 | [M-CH₃]⁺ | |
| 175 | ||
| 161 | ||
| 147 | ||
| 121 | ||
| 67 | ||
| 41 |
Note: Relative abundances can vary between spectra.
Ancillary Spectroscopic Methods (UV, IR)
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopies are valuable ancillary techniques in the structural elucidation of organic compounds, including sesquiterpenes like this compound ijrpr.comd-nb.info.
IR spectroscopy is a robust method used for identifying functional groups and molecular configurations ijrpr.com. It works by detecting the bonding vibrations of molecules, producing a spectrum with characteristic bands that can be assigned to specific functional groups ijrpr.comcurrenta.de. Even without specific functional group assignments, the IR spectrum of a substance serves as a unique "fingerprint" for identification currenta.de. Researchers validate the purity and confirm molecular signatures of isolated compounds like this compound by using IR spectroscopy and cross-referencing with existing spectral databases . For example, IR absorption bands can indicate the presence of functional groups such as C=C double bonds or C-O bonds utwente.nl.
UV-Vis spectroscopy is primarily used to measure the absorption of ultraviolet or visible light by a substance, which can provide information about the presence of multiple bonds or aromatic conjugation within molecules ijrpr.comd-nb.info. While specific UV data for this compound was not prominently found in the search results, UV-Vis spectroscopy is a standard tool in chemical analysis for purposes including structural elucidation and quantitative analysis ijrpr.com. It can be used to assess the stability of compounds under varying environmental conditions .
Computational Approaches in Structural Confirmation
Computational chemistry plays an increasingly important role in confirming the structures of natural products, including this compound and its analogues. These methods can complement experimental spectroscopic data by providing theoretical insights into molecular properties and stability .
Density Functional Theory (DFT) calculations are a type of computational chemistry approach that can be used to predict transition states and optimize reaction conditions in synthetic routes . While the search results did not provide specific examples of DFT calculations applied directly to this compound's structural confirmation, computational chemistry methods, such as those employing force fields like the Merck Molecular Force Field, are used to generate and analyze the structures of phytochemicals naturalproducts.net. Comparing spectral data obtained experimentally with data predicted through computational methods can help validate proposed structures . Computational approaches can also be used to predict properties like collision cross-sections, which can aid in structural analysis when coupled with techniques like mass spectrometry uni.lu.
Biosynthesis of Cyperene
General Terpenoid Biosynthesis Pathways
Terpenoids, also known as isoprenoids, represent a vast class of natural products derived from C5 isoprene (B109036) units. nih.govbeilstein-journals.org The biosynthesis of these compounds universally begins with the successive condensation of two key five-carbon intermediates: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.orgoup.com In higher plants, these C5 precursors are generated through two distinct, compartmentalized pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. wikipedia.orgresearchgate.netpnas.orgtandfonline.comnih.gov While the MEP pathway, located in plastids, primarily supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), the MVA pathway, found in the cytosol, is the main route for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. nih.govresearchgate.netnih.gov Cyperene (B49723), being a sesquiterpene (C15), is therefore primarily synthesized via the MVA pathway. nih.govresearchgate.net
Isoprenoid Pathway Intermediates
The central intermediates of terpenoid biosynthesis are the C5 isomers, IPP and DMAPP. nih.govwikipedia.orgoup.com These molecules serve as the fundamental building blocks that are condensed to form longer prenyl pyrophosphates. The interconversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org Subsequent head-to-tail condensation reactions, mediated by prenyltransferases, lead to the formation of larger isoprenoid precursors. For sesquiterpene biosynthesis, the key direct precursor is farnesyl pyrophosphate (FPP), a C15 molecule formed by the sequential addition of two IPP units to one DMAPP unit, via the intermediate geranyl pyrophosphate (GPP) (C10). beilstein-journals.orgnih.govwikipedia.orgcreative-proteomics.comwikiwand.com
Mevalonate Pathway
The mevalonate (MVA) pathway initiates with acetyl-CoA as the primary substrate. creative-proteomics.comwikipedia.orgmetwarebio.comcreative-proteomics.com This pathway involves a series of enzymatic reactions that ultimately lead to the production of IPP and DMAPP in the cytosol of eukaryotic cells. tandfonline.comwikipedia.orgmetwarebio.com The initial steps involve the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by the addition of a third acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.comcreative-proteomics.com HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. creative-proteomics.comwikipedia.orgmetwarebio.com Mevalonate is subsequently phosphorylated twice to form mevalonate-5-pyrophosphate, which is then decarboxylated to produce IPP. creative-proteomics.comfrontiersin.org IPP can then be isomerized to DMAPP. wikipedia.orgfrontiersin.org
The general steps of the MVA pathway are summarized below:
| Step | Substrate(s) | Enzyme | Product(s) |
| 1 | Acetyl-CoA, Acetyl-CoA | Acetyl-CoA acetyltransferase | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA synthase | HMG-CoA |
| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |
| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |
| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-pyrophosphate |
| 6 | Mevalonate-5-pyrophosphate | Mevalonate-5-pyrophosphate decarboxylase | IPP, CO2, Pi |
| 7 | IPP | Isopentenyl pyrophosphate isomerase | DMAPP |
Note: This table provides a simplified overview; specific enzymes and intermediates may vary slightly depending on the organism.
Enzyme-Mediated Biosynthesis and Terpene Synthases
The conversion of the acyclic prenyl pyrophosphate precursors, particularly FPP for sesquiterpenes, into the diverse array of cyclic and acyclic terpenoid structures is primarily catalyzed by a class of enzymes known as terpene synthases (TPSs). beilstein-journals.orgnih.gov TPSs are considered metabolic gatekeepers, directing the cyclization and rearrangement of these precursors to form the core carbon skeletons of terpenoids. nih.gov
Characterization of Specific Terpene Synthases (e.g., SgSTPS4)
Specific terpene synthases are responsible for the formation of individual terpenoid compounds. Research has identified and characterized TPS enzymes involved in this compound biosynthesis in certain plant species. For instance, in Sindora glabra, a sesquiterpene synthase designated SgSTPS4 has been identified. nih.govresearchgate.net In vitro enzymatic assays with purified SgSTPS4 protein demonstrated that it utilizes farnesyl pyrophosphate (FPP) as a substrate and catalyzes its conversion primarily into β-elemene and this compound, along with trace amounts of aciphyllene. nih.govresearchgate.netresearchgate.net This indicates that SgSTPS4 is a key enzyme directly involved in the final steps of this compound formation in this plant.
A summary of SgSTPS4 enzymatic products from one study is presented below:
| Enzyme | Substrate | Major Products | Minor Products |
| SgSTPS4 | FPP | β-elemene, this compound | Aciphyllene |
Based on research findings on SgSTPS4 activity. nih.govresearchgate.netresearchgate.net
Regulation of Biosynthetic Gene Expression
The biosynthesis of terpenoids, including this compound, is a tightly regulated process within plants. This regulation occurs at multiple levels, including the transcriptional control of the genes encoding the enzymes involved in the MVA pathway and the specific terpene synthases. nih.govresearchgate.net Studies have investigated the impact of various factors, such as hormonal signals, on the expression of these genes. For example, treatment with methyl jasmonate (MeJA), a plant defense signaling molecule, has been shown to influence the expression levels of terpene biosynthesis genes in Sindora glabra. nih.govresearchgate.net While the expression of some terpene synthase genes, including SgSTPS4, decreased following MeJA treatment, the expression of other terpene synthase genes, such as SgSTPS5 (which produces different sesquiterpenes), increased. nih.govresearchgate.net This suggests a complex regulatory network that fine-tunes the production of specific terpenoids in response to environmental cues. Transcription factors, such as MYB, NAC, ARF, WRKY, MYC, ERF, and GRAS, have been identified as potentially co-expressed with terpene biosynthesis genes and may play a role in their regulation. nih.govresearchgate.net
Geographical and Chemotype Influences on Biosynthetic Profiles
The chemical composition of essential oils, including the concentration of this compound, in Cyperus species, particularly Cyperus rotundus, exhibits significant variation based on geographical location and the existence of distinct chemotypes. researchgate.netmdpi.comjscholaronline.orgacgpubs.org These variations are influenced by a combination of factors, including genetic makeup (chemotype), environmental conditions (such as soil type, moisture availability, and temperature), physiological variations within the plant (e.g., organ and developmental stage), and extraction methods. researchgate.netbdbotsociety.orgjntbgri.res.inekb.eg
Studies on C. rotundus from different regions highlight this variability. For instance, essential oil from Nigerian C. rotundus has shown this compound concentrations ranging from 19.2% to 30.9%, while samples from Tunisia exhibited lower concentrations. mdpi.com Brazilian C. rotundus oil has been reported to contain α-cyperone (22.8%) and cyperotundone (B1251852) (12.1%) as major components, with this compound also present. mdpi.com Indian C. rotundus rhizome oils have shown varying levels of this compound (8.4-11.7%), alongside other compounds like α-copaene, valerenal, and caryophyllene (B1175711) oxide, some of which may be absent in species from other countries. mdpi.com
Chemotypes of C. rotundus have been identified based on the dominant compounds in their essential oils. Four main chemotypes (H-, K-, M-, O-types) have been reported, particularly from Asia. mdpi.com The M-type, found in China, Hong Kong, Japan, Taiwan, and Vietnam, is characterized by α-cyperone (30.7%), cyperotundone (19.4%), β-selinene (17.8%), and this compound (7.2%). mdpi.com An Iranian C. rotundus sample, classified as K-type, showed this compound as the major compound (37.9%) along with cyperotundone (11.2%). A study on C. rotundus from Turkey also reported this compound (37.9%) and cyperotundone (11.2%) as major components. acgpubs.org
Investigations into C. rotundus from Senegal revealed that essential oils consisted mainly of sesquiterpenes, with this compound present in concentrations ranging from 0.7% to 11.1%. jscholaronline.orgresearchgate.net Analysis of samples from five locations in Senegal distinguished two groups based on essential oil composition, with variations in the percentages of humulene (B1216466) epoxide 2, caryophyllene oxide, mustakone, and cyperotundone. researchgate.net One of these chemotypes, dominated by humulene epoxide 2, caryophyllene oxide, mustakone, and cyperotundone, had not been previously described. researchgate.net
Studies on other Cyperus species also demonstrate the presence and variability of this compound. Cyperus distans from South Africa has been reported to contain this compound as a major component (47.6%). researchgate.net Essential oil from Cyperus giganteus rhizomes has shown this compound at a concentration of 10.4%. acgpubs.orgijafp.org Cyperus articulatus essential oil has been reported to contain this compound at 6.29% in one study from Congo, while another study found 4.8% this compound along with mustakone as the main component. academicjournals.orgnih.gov Kyllinga brevifolia, another Cyperaceae species, has also been found to contain this compound (7.63%). academicjournals.org
These findings collectively indicate that both geographical origin and inherent chemotypic variations significantly influence the biosynthetic profiles of Cyperus species, leading to substantial differences in the concentration of this compound and other volatile compounds in their essential oils. researchgate.netmdpi.comjscholaronline.orgacgpubs.orgbdbotsociety.orgresearchgate.net
Table 1: this compound Concentration in Cyperus Species from Different Geographical Locations and Chemotypes
| Species | Geographical Location | This compound Concentration (%) | Major Compounds (Other) | Chemotype (if specified) | Source |
| C. rotundus | Nigeria | 19.2 – 30.9 | α-cyperone (4.5-25.2%) | - | mdpi.com |
| C. rotundus | Tunisia | Lower than Nigerian samples | α-cyperone (4.5-25.2%) | - | mdpi.com |
| C. rotundus | Iran | 37.9 | Cyperotundone (11.2%) | K-type | |
| C. rotundus | China | 12.84 | α-Cyperone (38.46%), Cyperotundone (19.4%), β-selinene (17.8%) | M-type | mdpi.com |
| C. rotundus | India | 8.4 – 11.7 | α-copaene (11.4-12.1%), Valerenal (8.7-9.8%), Caryophyllene oxide (7.8-9.7%) | - | mdpi.com |
| C. rotundus | Senegal | 0.7 – 11.1 | Humulene epoxide 2, Caryophyllene oxide, Mustakone, Cyperotundone | Two groups identified | jscholaronline.orgresearchgate.net |
| C. rotundus | Turkey | 37.9 | Cyperotundone (11.2%) | - | acgpubs.org |
| C. rotundus | South Africa (Empangeni) | - | α-cyperone (11.0%), Myrtenol (7.9%), Caryophyllene oxide (5.4%), β-pinene (5.3%) | - | mdpi.comacgpubs.org |
| C. rotundus | South Africa (KwaDlangezwa) | - | β-pinene (11.3%), α-pinene (10.8%), α-cyperone (7.9%), Myrtenol (7.1%), α-selinene (6.6%) | - | mdpi.comacgpubs.org |
| C. distans | South Africa | 47.6 | α-pinene (18.8%), 1,8-cineole (14.5%), Caryophyllene oxide (7.3%) | - | researchgate.net |
| C. giganteus | - | 10.4 | Cyperotundone (25.9%) | - | acgpubs.orgijafp.org |
| C. articulatus | Congo | 6.29 | α-cadinol (12.07%), trans-pinocarveol (9.86%), Cyperenone (7.28%) | - | academicjournals.org |
| C. articulatus | - | 4.8 | Mustakone (21.4%), eudesma-4(15)-7-dien-1β-ol (8.8%), Caryophyllene oxide (5.9%) | - | nih.gov |
| Kyllinga brevifolia | Congo | 7.63 | Manoyl oxide (44.08%), β-pinene (13.58%), γ-terpineol (7.37%) | - | academicjournals.org |
Chemical Synthesis and Derivatization of Cyperene
Total Synthesis Approaches
Total synthesis of cyperene (B49723) and related this compound-type sesquiterpenes has been explored through different methodologies, aiming to construct the characteristic bicyclic and tricyclic core structures.
Platinum-Catalyzed Cycloisomerization
One notable approach to the total synthesis of this compound-type sesquiterpenes involves platinum-catalyzed cycloisomerization reactions. For instance, a total synthesis of (+)-cyperolone, an eudesmane-derived sesquiterpenoid from Cyperus rotundus, has been documented starting from (R)-(-)-carvone. This synthetic route effectively constructs the bicyclic core structure through a platinum-catalyzed cycloisomerization of a 3-silyloxy-1,5-enyne intermediate nih.gov. Platinum-catalyzed cycloisomerization of enynes is a strategy used to form cyclic compounds, including bicyclo[3.1.0]hexan-3-one derivatives from hydroxylated enynes wikipedia.orguni.lu. This type of reaction can involve the formation of cyclopropylmethyl platinum carbene species as reactive intermediates wikipedia.org. A common enyne scaffold resembling the structures of natural elemanes has also been shown to be a substrate for highly regioselective platinum-catalyzed cycloisomerizations to produce diverse cyclopropane (B1198618) sesquiterpenoids tradeindia.com.
Chemoenzymatic Synthetic Routes
Chemoenzymatic approaches have also been employed in the synthesis of this compound-type sesquiterpenes. A chemoenzymatic total synthesis of the sesquiterpene (-)-patchoulenone, described as a this compound-type sesquiterpene, has been reported wikipedia.orgbmrb.iowikidata.orgecostore.com. This method can utilize starting materials obtained through microbial oxidation wikipedia.orgecostore.com. For example, a reaction sequence leading from a C7 synthon has been detailed in the context of the chemoenzymatic synthesis of (-)-patchoulenone nih.gov. Chemoenzymatic total syntheses often integrate chemical synthesis steps with enzymatic transformations, such as regio- and stereoselective cyclization reactions or oxidative functionalizations nih.gov.
Synthetic Transformations of this compound
This compound undergoes various chemical reactions that can modify its structure and functionality, leading to the formation of derivatives nih.govnih.gov.
Oxidation Reactions and Oxygenated Derivatives
Oxidation is a significant transformation for this compound, leading to the formation of oxygenated derivatives such as cyperol (B1254314) and cyperotundone (B1251852) nih.govnih.govnih.govnih.govwikipedia.orgscdi-montpellier.fr. Common oxidizing agents utilized in these reactions include potassium permanganate (B83412) and chromic acid nih.govnih.gov. Research findings indicate that oxidation of this compound can yield cyperotundone and patchoulenone cenmed.com. Sesquiterpene oxidation products, including those of this compound, are observed in various environments idrblab.cn.
Data on the oxidation of this compound to cyperotundone and patchoulenone can be summarized as follows:
| Starting Material | Reagent(s) | Product(s) | Reference |
| This compound | Oxidation (general) | Cyperol, Cyperotundone | nih.govnih.gov |
| This compound | Oxidation | Cyperotundone, Patchoulenone | cenmed.com |
Reduction Reactions
This compound can undergo reduction reactions, resulting in the formation of more saturated hydrocarbons nih.govnih.gov. These transformations typically involve the use of hydrogen gas in the presence of palladium catalysts nih.govnih.gov. Additionally, a Wolff-Kishner reduction has been employed in a synthetic route that furnished this compound from a ketone precursor cenmed.com.
Electrophilic Substitution Reactions
Electrophilic substitution reactions can occur with this compound, particularly electrophilic aromatic substitution nih.govnih.gov. These reactions can lead to the formation of various derivatives, such as halogenated or nitrated compounds, when treated with reagents like halogens or nitrating agents nih.govnih.gov. Electrophilic substitution reactions generally involve the replacement of a functional group, typically a hydrogen atom, by an electrophile through a mechanism involving the generation of an electrophile, formation of a carbocation intermediate, and removal of a proton hmdb.cacenmed.com.
Design and Synthesis of this compound Derivatives for Research
The design and synthesis of this compound derivatives are explored in research to investigate their biological activities and potential applications. This compound's bicyclic sesquiterpene structure provides a scaffold for chemical modifications. ontosight.ai These modifications can lead to derivatives with altered properties and potentially improved efficacy or specificity in various research areas, such as antimicrobial, antioxidant, and anti-inflammatory studies. ontosight.airesearchgate.net
Synthetic routes to this compound and its derivatives have been explored. One approach involves platinum-catalyzed cycloisomerization starting from (R)-(-)-carvone to construct the core bicyclic structure. evitachem.com this compound can also undergo various chemical reactions, including oxidation, reduction, and substitution, to form derivatives. evitachem.com For instance, oxidation can yield oxygenated derivatives such as cyperol and cyperotundone. evitachem.com Reduction reactions can convert this compound into more saturated hydrocarbons, while substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups. evitachem.com
Research into this compound derivatives often involves structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold influence biological activity. rsc.orgnih.govfrontiersin.org These studies help in designing new compounds with targeted properties. For example, 6-acetoxy this compound, a derivative isolated from C. rotundus rhizomes, has been shown to induce apoptosis in human ovarian cancer cell lines, demonstrating the potential for modified this compound structures to exhibit cytotoxic effects. mdpi.com
Detailed research findings often involve the synthesis of a series of derivatives and the evaluation of their activities in in vitro assays. Techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying this compound and its derivatives in essential oils and synthetic mixtures. uni-hamburg.de Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation of isolated and synthesized compounds. uni-hamburg.deresearchgate.net
Studies on the essential oil of Cyperus rotundus, which contains this compound and its derivatives like alpha-cyperone (B190891), isolongifolen-5-one, rotundene, and cyperorotundene, have shown cytotoxic activity against leukemia cell lines. nih.gov This suggests that both this compound and its naturally occurring derivatives contribute to the observed biological effects of the essential oil. nih.gov
The synthesis of derivatives allows researchers to explore the impact of different functional groups and structural changes on specific biological targets. While specific detailed data tables on the synthesis and research findings of a wide range of this compound derivatives were not extensively found in the search results, the general approach involves targeted synthesis and subsequent biological evaluation to establish SARs. The table below illustrates some of the compounds related to this compound found in research, highlighting the focus on isolation and identification, which precedes targeted synthesis of derivatives for SAR studies.
| Compound Name | Source | Key Activity Mentioned (in source) |
| This compound | Cyperus rotundus | Antioxidant, Antimicrobial, Analgesic |
| alpha-Cyperone | Cyperus rotundus | Cytotoxic, Anti-inflammatory uni-freiburg.denih.gov |
| Cyperotundone | Cyperus rotundus | Cytotoxic mdpi.com |
| Cyperol | Cyperus species | Oxygenated derivative of this compound evitachem.com |
| Isocyperol | Cyperus rotundus | Inhibits NO and PGE2 production uni-freiburg.de |
| 6-acetoxy this compound | Cyperus rotundus | Induces apoptosis in cancer cells mdpi.com |
| Caryophyllene (B1175711) oxide | Cyperus species | Cytotoxic mdpi.com |
Further research into the synthesis of this compound analogs is needed to develop new compounds with potentially improved biological activity for various research applications. ontosight.ai
Biological Activities and Mechanisms of Action
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense system, is implicated in numerous pathological processes. foodb.ca Natural antioxidants, such as those found in medicinal plants, are gaining attention for their potential to mitigate oxidative damage. The essential oil of Cyperus rotundus, containing Cyperene (B49723), has demonstrated significant antioxidant capabilities through various mechanisms. uni.lufoodb.cacimapbioinfo.inthegoodscentscompany.com
Table 1: Free Radical Scavenging Activity of C. rotundus Essential Oil (Representative Data)
| Assay | Radical Scavenged | Observation/Result | Source |
| DPPH Scavenging | DPPH radical | Effective scavenging activity observed. uni.luthegoodscentscompany.com | uni.luthegoodscentscompany.com |
| ABTS Scavenging | ABTS radical | Effective scavenging activity observed. uni.lu | uni.lu |
| Superoxide (B77818) Scavenging | Superoxide anion | Potent scavenging activity reported. | |
| Hydroxyl Scavenging | Hydroxyl radical | Demonstrated scavenging activity. | |
| Nitric Oxide Scavenging | Nitric oxide radical | Moderate to significant scavenging effect observed. |
Lipid peroxidation is a process where free radicals attack lipids, particularly those in cell membranes, leading to cellular damage. The essential oil of C. rotundus has been shown to inhibit lipid peroxidation. Studies evaluating the effect of the essential oil on lipid peroxidation in biological samples, such as rat liver homogenate or in linoleic acid emulsion systems, have demonstrated its protective effect. This inhibition of lipid peroxidation is another important aspect of the antioxidant activity attributed to the essential oil and its constituents, including this compound.
Oxidative stress can also lead to damage to DNA, which is considered carcinogenic and contributes to various pathological processes. foodb.ca Research indicates that the essential oil from C. rotundus rhizomes possesses a protective effect against oxidative DNA damage. uni.lufoodb.cacimapbioinfo.in Studies have evaluated this protective ability using methods such as assessing the prevention of plasmid DNA oxidation by oxidants. uni.lu These findings suggest that the components of the essential oil, including this compound, may play a role in safeguarding genetic material from oxidative insults. foodb.cacimapbioinfo.in
Inhibition of Lipid Peroxidation
Antimicrobial Research
Cyperus rotundus has a history of traditional use for treating various ailments, including those potentially caused by microbial infections. uni.lu Modern research has investigated the antimicrobial properties of its essential oil and isolated compounds. thegoodscentscompany.comuni.lucimapbioinfo.in this compound has been identified as one of the components contributing to the observed antimicrobial activity. thegoodscentscompany.comuni.lu
The essential oil of C. rotundus and fractions containing this compound have demonstrated antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. thegoodscentscompany.comuni.lucimapbioinfo.in Specific pathogens against which activity has been reported include Staphylococcus aureus, Shigella sonnei, Bacillus subtilis, Pseudomonas aeruginosa, Shigella flexneri, and Salmonella enteritidis. thegoodscentscompany.comuni.lucimapbioinfo.in Studies indicate that the antibacterial effects are often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. foodb.cacimapbioinfo.in The effectiveness of the essential oil is typically dose-dependent, with higher concentrations generally exhibiting stronger inhibitory effects. foodb.cacimapbioinfo.in
Table 2: Antibacterial Activity of C. rotundus Essential Oil (Examples)
| Bacterial Strain | Gram Stain | Observed Activity | Source |
| Staphylococcus aureus | Positive | Strong antibacterial effect. thegoodscentscompany.comuni.lucimapbioinfo.in | thegoodscentscompany.comuni.lucimapbioinfo.in |
| Shigella sonnei | Negative | Effective antibacterial activity. uni.lu | uni.lu |
| Bacillus subtilis | Positive | Significant antimicrobial activity. cimapbioinfo.in | cimapbioinfo.in |
| Pseudomonas aeruginosa | Negative | Activity observed in some studies. | |
| Shigella flexneri | Negative | Comparable zone of inhibition to standards. | |
| Salmonella enteritidis | Negative | Comparable zone of inhibition to standards. |
Understanding the mechanisms by which this compound and the essential oil exert their antibacterial effects is crucial. Research suggests that the antibacterial activity is related to damage to the bacterial cell structure and function. thegoodscentscompany.comuni.lu
A primary mechanism identified for the antibacterial action of essential oils, including those containing this compound, is the disruption of the bacterial cell membrane. thegoodscentscompany.comuni.lu The hydrophobic nature of essential oil components allows them to partition into the lipid bilayer of the bacterial cell membrane. This interaction can lead to structural disorganization and increased permeability of the membrane. thegoodscentscompany.com
Studies investigating the effects of C. rotundus essential oil on bacterial cells, particularly Staphylococcus aureus, have provided evidence for membrane disruption. Assays measuring electric conductivity, cell membrane integrity, and NPN uptake have indicated damage to the membrane. thegoodscentscompany.com Furthermore, observations using electron microscopy have visually confirmed the destruction of the cell membrane in treated bacteria. thegoodscentscompany.com This disruption of the cell membrane can result in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. thegoodscentscompany.com The mechanism may also involve the promotion of protein denaturation within the cell membrane and alterations in membrane permeability through phospholipid reactions. uni.lu
Antibacterial Mechanisms
Inhibition of Pathogen Growth
Essential oils and extracts from Cyperus rotundus, which contain this compound and alpha-Cyperone (B190891), have demonstrated inhibitory effects against various pathogens, including bacteria and fungi Current time information in Tazewell County, US.uni.lumassbank.euabcam.comguidetoimmunopharmacology.orgresearchgate.net. Studies have reported antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the essential oil of C. rotundus has shown effectiveness against foodborne pathogens such as Staphylococcus aureus and Bacillus cereus, with reported minimum inhibitory concentration (MIC) values indicating potent effects against Gram-positive strains Current time information in Tazewell County, US.. Another study noted comparable zones of inhibition for C. rotundus essential oil against Staphylococcus epidermidis, Klebsiella pneumoniae, Shigella flexneri, and Salmonella enteritidis when compared to standard antibiotics massbank.eu. While some studies focus on the activity of the whole essential oil or extracts, the presence of this compound and alpha-Cyperone as major components suggests their contribution to these observed antimicrobial effects Current time information in Tazewell County, US.abcam.com. However, one study on alpha-Cyperone specifically noted an absence of antibacterial activity against Escherichia coli and S. aureus under the tested conditions citeab.com.
Antifungal Properties
Alpha-Cyperone, a major component often found alongside this compound in Cyperus rotundus essential oil, has exhibited fungicidal activity against different Candida species and Cryptococcus neoformans citeab.comthegoodscentscompany.comnih.gov. Research indicates that alpha-Cyperone can inhibit the growth of various human fungal pathogens citeab.com. Notably, alpha-Cyperone has shown synergistic activity with the clinical antifungal drug fluconazole, leading to a significant reduction in the minimum inhibitory concentration of both agents in combination studies against Candida species citeab.comthegoodscentscompany.com. Furthermore, alpha-Cyperone has been reported to affect the synthesis of the capsule in Cryptococcus neoformans, a key virulence factor for this fungal pathogen citeab.comthegoodscentscompany.com.
Anti-inflammatory Pathways
This compound and related sesquiterpenes from Cyperus rotundus have demonstrated anti-inflammatory properties through the modulation of various signaling pathways and mediators involved in the inflammatory response nih.govCurrent time information in Tazewell County, US.wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govnih.govnih.govthegoodscentscompany.comnih.govresearchgate.netwikipedia.org. These effects have been observed in different experimental models, including studies on inflammatory bowel disease and osteoarthritis wikipedia.orgthegoodscentscompany.comlipidmaps.org.
Studies have shown that compounds from Cyperus rotundus, including alpha-Cyperone, can downregulate the production and expression of key pro-inflammatory cytokines nih.govwikipedia.orgwikipedia.orgnih.govthegoodscentscompany.comwikipedia.orglipidmaps.org. Research using C. rotundus extracts has indicated a reduction in the expression levels of cytokines such as IL-4, IL-6, IL-12, and IFN-γ in experimental models of inflammatory bowel disease thegoodscentscompany.comlipidmaps.org. Alpha-Cyperone has also been reported to downregulate the production and mRNA expression of inflammatory cytokines like IL-6 and TNF-α nih.govwikipedia.orgwikipedia.orgnih.gov. Inhibition of IL-1β-induced expression of IL-6 and TNF-α has also been observed wikipedia.org.
A significant mechanism underlying the anti-inflammatory effects involves the inhibition of key enzymes responsible for producing inflammatory mediators nih.govCurrent time information in Tazewell County, US.wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govresearchgate.net. Alpha-Cyperone has been shown to significantly inhibit prostaglandin (B15479496) E2 (PGE2) production by suppressing the expression of inducible cyclooxygenase-2 (COX-2) at both the mRNA and protein levels nih.govguidetopharmacology.orgwikipedia.org. Research also indicates that alpha-Cyperone can reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), another pro-inflammatory molecule nih.govwikipedia.org. Studies have demonstrated that alpha-Cyperone can downregulate iNOS and COX-2 induced by inflammatory stimuli like IL-1β or LPS in cellular models nih.govwikipedia.orgwikipedia.org.
The anti-inflammatory actions of this compound and related compounds are closely linked to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway nih.govwikipedia.orgwikipedia.orgnih.govnih.govlipidmaps.orgresearchgate.netthegoodscentscompany.com. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like COX-2 and iNOS wikipedia.orgmdpi.com. Studies have shown that alpha-Cyperone can suppress the transcriptional activity of NF-κB and inhibit the nuclear translocation of its p65 subunit in activated cells nih.govwikipedia.org. This negative regulation of the NF-κB pathway is considered a primary mechanism by which alpha-Cyperone exerts its anti-inflammatory effects nih.govresearchgate.netthegoodscentscompany.com. Extracts of Cyperus rotundus have also been shown to suppress NF-κB activation, contributing to their anti-inflammatory properties nih.govlipidmaps.org.
Inhibition of Inflammatory Enzymes (COX-2, iNOS, PGE2)
Cytotoxic Research (In Vitro Studies)
In vitro studies have explored the cytotoxic potential of Cyperus rotundus essential oil and its components, including this compound and alpha-Cyperone, against various cancer cell lines wikidata.orgCurrent time information in Tazewell County, US.massbank.euabcam.comnih.govnih.govmetabolomicsworkbench.org. Essential oils from C. rotundus have demonstrated cytotoxic activity against cell lines such as human neuroblastoma (SH-SY5Y), colon (HCT-116), hepatocellular (HepG2), and breast (MCF-7) cancer cells wikidata.orgCurrent time information in Tazewell County, US.massbank.euabcam.com.
Specific data on the cytotoxic activity of C. rotundus essential oil against certain cancer cell lines have been reported. For example, one study indicated potent cytotoxic activities against HCT-116, HepG2, and MCF-7 cell lines with IC50 values of 1.06, 1.17, and 2.22 µg/mL, respectively, for the essential oil massbank.eu. Another study on C. rotundus rhizomes essential oil reported cytotoxic effects on human neuroblastoma SH-SY5Y cells Current time information in Tazewell County, US.abcam.com. While these studies often evaluate the essential oil which contains multiple components, the cytotoxic effects observed are attributed, in part, to the presence of sesquiterpenes like this compound and alpha-Cyperone wikidata.org.
Further in vitro research has investigated the effects of isolated compounds from C. rotundus. For instance, a novel peroxysesquiterpene glucoside isolated from C. rotundus rhizomes showed cytotoxicity against HeLa cervical cancer cells with an IC50 of 88.32 µg/mL nih.gov. Another study on C. rotundus tuber extract reported a moderate cytotoxic effect on HeLa cells with an IC50 value of 95.36 µg/ml metabolomicsworkbench.org.
The mechanisms underlying the cytotoxic effects are still under investigation but may involve the induction of apoptosis and disruption of cellular processes essential for cancer cell survival wikidata.orgnih.gov.
In vitro Cytotoxic Activity of Cyperus rotundus Extracts/Oil
| Source Material | Tested Compound/Extract | Cell Line | IC50 Value (µg/mL) | Citation |
| C. rotundus rhizomes oil | Essential oil | HCT-116 | 1.06 | massbank.eu |
| C. rotundus rhizomes oil | Essential oil | HepG2 | 1.17 | massbank.eu |
| C. rotundus rhizomes oil | Essential oil | MCF-7 | 2.22 | massbank.eu |
| C. rotundus rhizomes oil | Essential oil | SH-SY5Y | Not specified | Current time information in Tazewell County, US.abcam.com |
| C. rotundus rhizomes | Novel peroxysesquiterpene glucoside | HeLa | 88.32 | nih.gov |
| C. rotundus tuber extract | Extract | HeLa | 95.36 | metabolomicsworkbench.org |
Induction of Apoptosis Pathways (e.g., Caspase Activation, DNA Fragmentation)
Studies have indicated that this compound and related sesquiterpenes found in Cyperus species can induce apoptosis, a programmed cell death process, in various cancer cell lines. Specifically, 6-acetoxy this compound, a patchoulane-type sesquiterpene isolated from Cyperus rotundus rhizomes, has been shown to induce caspase-dependent apoptosis in human ovarian cancer cells. This induction is demonstrated by the accumulation of cells in the sub-G1 phase and the dose-dependent activation of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase (PARP) mdpi.comjntbgri.res.insci-hub.se. Essential oils from Cyperus species, which contain this compound, have also been reported to cause DNA fragmentation and apoptosis in leukemia cells mdpi.comiiarjournals.org. Ethanol (B145695) extracts of C. rotundus have been shown to induce apoptosis in triple-negative breast cancer cells by promoting the expression of Bax and inhibiting the expression of Bcl-2 nih.govportlandpress.comsemanticscholar.org.
Cell Cycle Arrest
Beyond inducing apoptosis, compounds from Cyperus species, including those containing this compound, have been observed to induce cell cycle arrest in cancer cells. Ethanol extracts of C. rotundus have been shown to inhibit the proliferation of triple-negative breast cancer cells by inducing cell cycle arrest in the G0/G1 phase in a dose-dependent manner nih.govportlandpress.comsemanticscholar.org. Similarly, essential oil from C. articulatus rhizomes has been reported to cause cell cycle arrest in the G2/M phase in HepG2 cells researchgate.net. This mechanism prevents cancer cells from progressing through the cell cycle, thereby inhibiting their proliferation.
Selective Cytotoxicity against Specific Cell Lines (e.g., Neuroblastoma, Ovarian Carcinoma)
Essential oils from Cyperus rotundus, which contain this compound as a component, have demonstrated cytotoxic activity against a range of cancer cell lines, including colon (HCT-116), hepatocellular (HepG-2), and breast (MCF-7) cancer cells mdpi.comwisdomlib.orgresearchgate.net. Research has specifically highlighted the cytotoxic effects of C. rotundus extracts and isolated compounds on ovarian cancer cells mdpi.comjntbgri.res.inwisdomlib.orgmazums.ac.irresearchgate.net. Furthermore, C. rotundus extracts have shown protective effects against DNA damage and cytotoxicity in human neuroblastoma SH-SY5Y cells through antioxidant activity iiarjournals.org. While the essential oil of C. rotundus showed promising inhibition on Ehrlich ascites carcinoma cells, its activity was negligible on human brain tumor cell lines U 251 and Hela jntbgri.res.in.
Here is a table summarizing some reported cytotoxic activities of Cyperus rotundus essential oil and components against specific cell lines:
| Cell Line | Source Material | Key Compounds Present (Examples) | Reported Effect | References |
| Ovarian Cancer (A2780, SKOV3) | C. rotundus rhizomes (6-acetoxy this compound) | 6-acetoxy this compound | Apoptosis Induction | mdpi.comjntbgri.res.insci-hub.se |
| Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | C. rotundus ethanol extract | Not specifically this compound in this context but extract contains it | Apoptosis Induction, G0/G1 Arrest | nih.govportlandpress.comsemanticscholar.org |
| Leukemia (L1210) | C. rotundus essential oil | This compound, α-cyperone | DNA Fragmentation, Apoptosis | mdpi.comiiarjournals.org |
| Hepatocellular Carcinoma (HepG-2) | C. rotundus essential oil | This compound, α-cyperone | Cytotoxicity | mdpi.comwisdomlib.orgresearchgate.net |
| Colon Cancer (HCT-116) | C. rotundus essential oil | This compound, α-cyperone | Cytotoxicity | mdpi.comwisdomlib.orgresearchgate.net |
| Breast Cancer (MCF-7) | C. rotundus essential oil | This compound, α-cyperone | Cytotoxicity | mdpi.comwisdomlib.orgresearchgate.net |
| Neuroblastoma (SH-SY5Y) | C. rotundus extract | Not specifically this compound in this context but extract contains it | Protection against DNA damage and cytotoxicity | iiarjournals.org |
Analgesic Mechanisms
Cyperus rotundus has traditionally been used for its analgesic properties, and research suggests that this compound and other components contribute to this effect. The essential oil of C. rotundus rhizomes, containing this compound and α-cyperone, has shown analgesic activity in animal models, such as the acetic acid-induced writhing test nih.govjapsonline.com. While the exact mechanisms are still being investigated, it is suggested that the analgesic effect may involve peripheral mechanisms, similar to non-steroidal anti-inflammatory agents nih.govjapsonline.com. Recent studies on α-cyperone, a major component often found alongside this compound, suggest modulation of the norepinephrine (B1679862) analgesic system in the context of neuropathic pain nih.gov.
Ecological and Agricultural Relevance
The presence of this compound in plants like Cyperus rotundus, often considered a weed, also highlights its ecological and agricultural relevance, particularly concerning interactions with insects and effects on plant growth.
Insecticidal Properties and Pest Management
Essential oils derived from Cyperus rotundus rhizomes, where this compound is a significant component, have demonstrated insecticidal properties against various pests. These essential oils and isolated compounds like this compound and α-cyperone have shown contact toxicity and repellent activity against stored product pests such as Callosobruchus maculatus, Oryzaephilus surinamensis, and Trogoderma granarium researchgate.netasnrukh.ac.irresearchgate.netdntb.gov.ua. Studies have shown that this compound exhibits contact insecticidal effects, although α-cyperone was found to be more toxic in one study against Liposcelis bostrychophila researchgate.net. The insecticidal activity of C. rotundus essential oil has been reported to be comparable or even more effective than some synthetic pesticides against certain insects researchgate.netresearchgate.net.
Here is a table summarizing the contact toxicity of Cyperus rotundus essential oil and its components against stored product pests:
| Pest Species | Source Material | Compound | LC50 Value (μg/cm² or μL/cm²) | References |
| Liposcelis bostrychophila | C. rotundus essential oil | Essential Oil | 102.11 μg/cm² | researchgate.net |
| Liposcelis bostrychophila | C. rotundus isolated compound | This compound | 50.08 μg/cm² | researchgate.net |
| Liposcelis bostrychophila | C. rotundus isolated compound | α-Cyperone | 41.32 μg/cm² | researchgate.net |
| Callosobruchus maculatus | C. rotundus essential oil | Essential Oil | 0.36 μL/cm² | asnrukh.ac.irresearchgate.net |
| Oryzaephilus surinamensis | C. rotundus essential oil | Essential Oil | 0.51 μL/cm² | asnrukh.ac.irresearchgate.net |
| Trogoderma granarium | C. rotundus essential oil | Essential Oil | 0.2 μL/cm² | asnrukh.ac.irresearchgate.net |
Plant Growth Regulation and Pathogen Resistance
While the primary focus of the provided information is on other biological activities, some sources briefly mention the role of Cyperus scariosus extracts, which contain this compound, as plant growth regulators and antifungal agents benthamscience.com. Additionally, the essential oil of Cyperus rotundus has been reported to possess antibacterial and antifungal effects researchgate.net. These properties suggest a potential role for this compound and associated compounds in influencing plant growth and providing resistance against pathogens, although detailed mechanisms specifically for this compound in this context are less extensively described in the provided snippets.
Structure Activity Relationship Sar Studies
Correlation of Structural Motifs with Biological Activities
The biological activities of Cyperene (B49723) are intrinsically linked to its chemical structure. As a sesquiterpene hydrocarbon with a bicyclic system, its lipophilicity and the presence of specific functional groups or double bonds play a role in its interactions with biological targets. Studies on the essential oil of Cyperus rotundus, where this compound is a major component, have demonstrated antioxidant, DNA damage protective, cytotoxic, and antibacterial activities. science.gov These activities are often dose-dependent. science.gov
Research on related sesquiterpenes from Cyperus species provides further context. For instance, the presence of a ketone functional group in α-Cyperone (a sesquiterpene ketone) differentiates its activity profile compared to the hydrocarbon this compound. Similarly, structural variations in other sesquiterpenes like cyperotundone (B1251852), β-selinene, and derivatives such as 6-acetoxy this compound have been shown to impact their specific biological effects, including anti-inflammatory and cytotoxic activities. thegoodscentscompany.comdntb.gov.ua This suggests that even subtle changes in the sesquiterpene scaffold and the presence or absence of functional groups significantly influence the biological outcomes.
Comparative Analysis with Related Sesquiterpenes (e.g., α-Cyperone, Cyperotundone)
This compound co-occurs with other sesquiterpenes in Cyperus species, and comparative studies highlight the influence of structural differences on their activities. Two prominent related sesquiterpenes are α-Cyperone and Cyperotundone. thegoodscentscompany.comessencejournal.com
α-Cyperone, a sesquiterpene ketone, has been more extensively studied for its biological activities, particularly its anti-inflammatory properties. thegoodscentscompany.com It has been shown to inhibit LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signaling in RAW 264.7 cells. thegoodscentscompany.comrain-tree.com In contrast, one study indicated that α-cyperone had little effect on NO production and iNOS expression, while downregulating IL-6 production. thegoodscentscompany.com
Cyperotundone is another eudesmane-type sesquiterpene found in Cyperus species. nih.govwikipedia.org While Cyperotundone has been reported to have various activities including anticancer and antifungal properties, a direct detailed comparison of its SAR with this compound in the provided sources is limited. However, the presence of a ketone group and a different ring system in Cyperotundone compared to this compound's hydrocarbon bicyclic structure suggests distinct mechanisms of action and biological profiles. nih.gov
A study comparing the insecticidal activity of C. rotundus steam distillate constituents, including this compound, α-Cyperone, and β-selinene, indicated that structural characteristics, such as the types of functional groups, play a role in determining toxicity. oup.com
The following table summarizes some reported activities of this compound, α-Cyperone, and Cyperotundone based on the search results:
| Compound | Chemical Class | Key Structural Features | Reported Biological Activities | PubChem CID |
| This compound | Sesquiterpene hydrocarbon | Bicyclic methanoazulene backbone, double bond, methyl groups | Antioxidant, Antimicrobial, Cytotoxic (SH-SY5Y cells), Insecticidal | 12308843 nih.govuni.luscdi-montpellier.fr |
| α-Cyperone | Sesquiterpene ketone | Bicyclic eudesmane (B1671778) framework, ketone group, isopropenyl group | Anti-inflammatory (inhibits COX-2, PGE2, downregulates IL-6), Antioxidant, Antimalarial | 6452086 thegoodscentscompany.comnih.govnih.gov |
| Cyperotundone | Sesquiterpene ketone | Tricyclic eudesmane framework, ketone group | Anticancer, Antifungal, Antimalarial, Inhibits nitric oxide synthesis | 12308614 nih.govwikipedia.orgnih.gov |
Analytical Methodologies for Cyperene in Complex Matrices
Chromatographic Quantification and Profiling
Chromatography plays a crucial role in isolating Cyperene (B49723) from complex mixtures, allowing for its subsequent quantification and the profiling of other co-occurring compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in essential oils and plant extracts uni.lunih.govdiva-portal.orgscielo.brresearchgate.net. This method separates components based on their boiling points and interaction with a stationary phase in the GC column, while the MS detector provides structural information based on mass-to-charge ratios of fragmented ions.
Studies on the essential oil of Cyperus rotundus rhizomes have extensively utilized GC-MS to identify and quantify this compound. For instance, one study identified 54 ingredients in the essential oil, with this compound being a major compound at 41.03% nih.gov. Another analysis of Cyperus rotundus essential oil identified this compound as a principal compound, comprising 62% of the oil, alongside alpha-cyperone (B190891), isolongifolen-5-one, rotundene, and cyperorotundene nih.gov. In a different study, this compound was found to be the major constituent in Cyperus rotundus essential oil at 9.76%, among 98 identified components . GC-MS analysis of Cyperus rotundus leaves also identified this compound as a major component, with a reported percentage of 35.94% in hexane (B92381) and methanol (B129727) condensates researchgate.net. The use of both electron impact (EI) and chemical ionization (CI) detection modes on apolar and polar stationary phases in GC/MS has been shown to provide a more comprehensive determination of the volatile composition of Cyperus rotundus essential oil nih.gov.
Table 1: Representative this compound Content in Cyperus Species Essential Oil by GC-MS
| Source Material | This compound Percentage (%) | Reference |
| Cyperus rotundus rhizomes | 41.03 | nih.gov |
| Cyperus rotundus essential oil | 62 | nih.gov |
| Cyperus rotundus essential oil | 9.76 | |
| Cyperus rotundus leaves | 35.94 | researchgate.net |
| Cyperus articulatus rhizomes | 33.5 | researchgate.net |
GC-MS is also used in the preparation of this compound by isolating and identifying it as a major component in the essential oil extracted from Cyperus species .
Spectroscopic Detection and Characterization
Spectroscopic methods provide valuable information about the structure and functional groups of this compound, complementing the data obtained from chromatography.
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and can also be used for quantitative analysis of compounds, including those from natural sources uni.luresearchgate.netresearchgate.netspectroscopyeurope.com. Quantitative NMR (qNMR) allows for the direct determination of the amount of a substance in a sample by relating the intensity of NMR signals to the number of nuclei contributing to those signals researchgate.netmdpi.com. This method can be applied to complex mixtures without the need for complete separation, although signal overlap can be a limitation, particularly in ¹H NMR of complex natural product extracts researchgate.netmdpi.com.
NMR, including ¹³C-NMR, has been used in the analysis of essential oils from Cyperus species to help identify and characterize the components, which would include this compound thieme-connect.com. While specific details on the quantitative application of NMR solely for this compound in complex matrices are less prevalent in the provided snippets, the general principles of qNMR indicate its potential for determining the concentration of this compound if a distinct, non-overlapping signal can be identified in the NMR spectrum of the matrix researchgate.netspectroscopyeurope.com. The quantitative analysis of small molecules in crude forms and mixtures using qNMR is a recognized application researchgate.net.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are spectroscopic techniques that provide information about the electronic transitions and functional groups present in a molecule, respectively grafiati.comscribd.comitwreagents.com. UV-Vis spectroscopy involves measuring the absorption of light in the UV and visible regions, which can help identify compounds with chromophores scribd.comitwreagents.com. IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, providing a "fingerprint" that can aid in identifying functional groups and confirming the identity of a compound by comparison with reference spectra scribd.comitwreagents.com.
Bioanalytical Methods for Activity Assessment
Bioanalytical methods are used to assess the biological activity of compounds in biological matrices or evaluate their effects in biological systems uni.luscielo.brnih.govbionotus.com. While the primary focus here is on the analytical chemistry of this compound, bioanalytical methods are crucial for understanding the relevance of its detection and quantification in complex matrices. These methods can involve in vitro assays to evaluate activities such as antimicrobial, antioxidant, or cytotoxic effects of extracts or isolated compounds uni.luscielo.brresearchgate.net.
Studies on Cyperus extracts containing this compound have employed bioanalytical methods to assess their biological activities. For example, the essential oil of Cyperus rotundus, containing this compound as a major component, has been evaluated for its antioxidant, cytotoxic, and apoptotic effects using in vitro assays like the MTT assay for cytotoxicity and DPPH assay for antioxidant activity nih.gov. Antimicrobial activity of Cyperus extracts has also been assessed using methods like the agar (B569324) well diffusion method scielo.brresearchgate.netresearchgate.net. These bioanalytical methods, while not directly quantifying this compound, demonstrate the importance of its analysis in complex matrices by linking its presence to observed biological effects. The development and validation of bioanalytical methods are essential for obtaining dependable results in both preclinical and clinical studies nih.govbionotus.com. Techniques like LC-MS/MS are often preferred for their sensitivity and selectivity in analyzing analytes in biological samples nih.govbionotus.com.
Table 2: Examples of Bioanalytical Activity Assessment of Cyperus Extracts Containing this compound
| Activity Assessed | Cyperus Species/Extract | Method Examples | Reference |
| Antioxidant Activity | Cyperus rotundus essential oil | DPPH assay, xanthine/xanthine oxidase assays | nih.gov |
| Cyperus articulatus, Cyperus iria hydroalcoholic extracts | DPPH method | scielo.brscielo.br | |
| Antimicrobial Activity | Cyperus rotundus leaves extract | Agar well diffusion method | researchgate.net |
| Cyperus articulatus, Cyperus iria extracts | Assays against pathogenic microorganisms | scielo.brresearchgate.net | |
| Cytotoxic Activity | Cyperus rotundus essential oil | MTT assay (against L1210 leukaemia cells) | nih.gov |
| Analgesic Activity | Cyperus rotundus fresh rhizoma essential oil | Acetic acid induced mice stretching model | nih.gov |
In Vitro Antioxidant Assays (e.g., DPPH, FRAP)
In vitro antioxidant assays are commonly used to evaluate the free radical scavenging capacity and reducing power of compounds like this compound, often when present in essential oils. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to scavenge the stable DPPH radical, typically indicated by a decrease in absorbance at 517 nm researchgate.nethealthinformaticsjournal.com. The FRAP (Ferric Reducing Antioxidant Power) assay assesses the reducing potential of an antioxidant by measuring its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), usually monitored by the formation of a colored complex with a maximum absorbance at 593 nm sci-hub.sefrontiersin.orgtjnpr.org.
Studies have shown that essential oils containing this compound exhibit antioxidant activity in DPPH and FRAP tests, often in a dose-dependent manner . For instance, essential oil from Cyperus rotundus rhizomes, where this compound is a major component, has demonstrated significant antioxidant activity in DPPH and superoxide (B77818) anion scavenging assays nih.govresearchgate.netresearchgate.net. One study reported an IC₅₀ value of 12.84% in a DPPH assay for the essential oil of C. rotundus, with this compound being a significant component researchgate.net. Another study on C. rotundus essential oil showed an inhibition percentage of 40% on the DPPH radical at a concentration of 0.1 mg/mL nih.gov. The antioxidant activity is often attributed to the presence of various compounds, including sesquiterpenoids like this compound, as well as phenolic compounds and flavonoids researchgate.nethealthinformaticsjournal.comresearchgate.netscielo.br.
Data on the antioxidant activity of this compound-rich essential oils from C. rotundus using DPPH and FRAP assays are summarized below:
| Assay | Sample | Concentration | Result | Citation |
| DPPH | C. rotundus essential oil | IC₅₀ | 12.84% | researchgate.net |
| DPPH | C. rotundus essential oil | 0.1 mg/mL | 40% inhibition | nih.gov |
| DPPH | C. rotundus hydroalcoholic extract | IC₅₀ | 676.18 µg/mL | healthinformaticsjournal.com |
| FRAP | C. rotundus essential oil (implied) | Dose-dependent | Demonstrated activity | |
| FRAP | Etlingera elatior leaf extract (reference) | 78.52 mg AAE/g extract | Ferric reducing antioxidant power | tjnpr.org |
Cytotoxicity Assays (e.g., MTT)
Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are utilized to evaluate the potential of compounds like this compound to reduce cell viability researchgate.netdeepdyve.comunila.ac.id. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells nih.gov. It is based on the reduction of the yellow tetrazolium dye MTT to purple formazan (B1609692) crystals by metabolically active cells nih.gov.
Essential oils containing this compound have been investigated for their cytotoxic effects on various cancer cell lines. For instance, essential oils from Cyperus rotundus, which contain this compound, have shown cytotoxic activity against cell lines such as HCT-116, HepG2, MCF-7, HeLa, and NCI-H187 tci-thaijo.orgmdpi.comresearchgate.net. One study indicated that C. rotundus essential oil had cytotoxic effects on human neuroblastoma SH-SY5Y cells, and this effect was dose-dependent nih.govdntb.gov.ua. Another study evaluating the essential oil from Cyperus kyllingia, which also contains this compound, reported significant cytotoxicity against NCI-H187 and MCF-7 cell lines with IC₅₀ values of 6.7 and 13.3 µg/mL, respectively, and was non-cytotoxic against Vero cells tci-thaijo.org. A derivative, 6-acetoxy this compound, isolated from C. rotundus rhizomes, demonstrated potent cytotoxicity in human ovarian cancer cells (A2780, SKOV3, and OVCAR3) cabidigitallibrary.orgcornell.edu.
Research findings on the cytotoxic effects of this compound-containing essential oils using MTT assays are presented below:
| Sample | Cell Line | Assay | IC₅₀ (µg/mL) | Citation |
| C. rotundus essential oil | SH-SY5Y | MTT | Dose-dependent effects observed (50-1000 μg/mL tested) | nih.govdntb.gov.ua |
| C. rotundus essential oil | L1210 | MTT | Very effective | researchgate.net |
| C. rotundus essential oil | HCT-116 | MTT | 1.06 | mdpi.com |
| C. rotundus essential oil | HepG2 | MTT | 1.17 | mdpi.com |
| C. rotundus essential oil | MCF-7 | MTT | 2.22 | mdpi.com |
| C. rotundus essential oil | HeLa | MTT | 8.307 | researchgate.netmdpi.com |
| C. kyllingia essential oil | NCI-H187 | MTT | 6.7 | tci-thaijo.org |
| C. kyllingia essential oil | MCF-7 | MTT | 13.3 | tci-thaijo.org |
| 6-acetoxy this compound (isolated) | Ovarian Cancer Cells (A2780, SKOV3, OVCAR3) | MTT (implied by context of cytotoxicity) | Potent cytotoxicity | cabidigitallibrary.orgcornell.edu |
| C. rotundus tuber extract | HeLa | MTT | 95.36 | unila.ac.id |
DNA Integrity Assays
DNA integrity assays are used to assess the potential of a compound to cause damage to DNA or to protect DNA from damage. These assays can include methods like DNA fragmentation assays, which detect breaks in DNA strands, or assays that evaluate the protective effect against induced DNA damage researchgate.netmdpi.comijapr.in.
Research on essential oils containing this compound has explored their effects on DNA integrity. Essential oil from Cyperus rotundus has been reported to have a protective effect against DNA damage nih.govdntb.gov.ua. Studies have indicated that the mechanisms of action associated with the effects of essential oils from Cyperaceae species, including those containing this compound, can involve DNA fragmentation mdpi.comresearchgate.net. For example, essential oil from C. rotundus tubers caused DNA fragmentation in L1210 cells mdpi.com. Additionally, the essential oil of C. rotundus has been shown to induce apoptotic DNA fragmentation researchgate.net. The protective effect against DNA oxidative damage induced by agents like Fe²⁺ and H₂O₂ has also been evaluated using DNA nicking assays with plasmid DNA nih.gov.
While the search results indicate that this compound-containing essential oils can impact DNA integrity, either by inducing fragmentation in cancer cells or offering protection against damage, specific detailed data on DNA integrity assays directly attributed to isolated this compound are limited within the provided snippets. The studies primarily discuss the effects of the essential oil as a whole.
Ethnobotanical Context and Its Influence on Modern Research Directions
Historical and Traditional Medicinal Applications as Research Impetus
Species of the Cyperaceae family, particularly Cyperus rotundus, have been widely used in traditional medicine across different cultures for centuries. researchgate.netafricanjournalofbiomedicalresearch.comnih.govnih.gov Cyperus rotundus, often referred to as "the world's worst weed" due to its pervasive nature, is also recognized for its medicinal values since ancient times. frontiersin.orgrsc.org Its rhizomes and tubers have been particularly prominent in traditional practices. nih.govnih.govlupinepublishers.com
In Asian countries, the rhizomes of C. rotundus have been traditionally used to treat stomach and bowel disorders, as well as inflammatory diseases. ijsrp.orgnih.govlupinepublishers.com In Indian traditional medicine, it is recommended for ailments including diabetes, arthritis, diarrhea, dysentery, leprosy, bronchitis, amenorrhea, dysmenorrhea, fever, and blood diseases. frontiersin.orgrsc.org Egyptian folk medicine utilizes C. rotundus tubers for purposes such as diuresis, sedation, and the treatment of renal colic and stomach pain. frontiersin.orgrsc.org The plant has also been traditionally used for menstrual irregularities and dysmenorrhea. ijsrp.orgnih.govlupinepublishers.com The historical uses in different regions highlight a broad spectrum of applications, ranging from digestive and inflammatory issues to gynecological disorders and infectious diseases. ijsrp.orgresearchgate.netafricanjournalofbiomedicalresearch.comnih.govnih.govfrontiersin.orgrsc.orglupinepublishers.com
The traditional knowledge surrounding Cyperus species, including their use for inflammation, digestive problems, and menstrual issues, has served as a crucial impetus for modern pharmacological research. ijsrp.orgresearchgate.netafricanjournalofbiomedicalresearch.comnih.govnih.govfrontiersin.orgrsc.orglupinepublishers.com Researchers have been motivated to investigate the chemical composition of these plants and evaluate the biological activities of their constituents, such as cyperene (B49723), to understand the scientific basis behind these traditional applications. researchgate.netnih.govresearchgate.net
Modern Scientific Validation of Traditional Uses
Modern scientific research has begun to validate some of the traditional uses of plants containing this compound, focusing on the pharmacological properties of the compound and the essential oils in which it is found. Studies have explored various activities, including antioxidant, antibacterial, and anti-inflammatory effects, which align with the historical applications. lupinepublishers.comresearchgate.netnih.gov
Research indicates that essential oils containing this compound exhibit significant antioxidant activity, which supports the traditional use of Cyperus species for conditions potentially linked to oxidative stress. nih.gov Studies have shown that these essential oils can scavenge free radicals and protect against DNA damage. nih.gov For example, essential oil from Cyperus rotundus rhizomes, containing this compound as a major component, demonstrated excellent antioxidant activity in vitro. nih.gov
The antibacterial potential of essential oils containing this compound has also been investigated, providing scientific backing for traditional uses in treating infections. nih.gov Studies have shown efficacy against foodborne pathogens, with stronger activity observed against Gram-positive bacteria. nih.gov
Furthermore, research has explored the anti-inflammatory properties of compounds found in Cyperus species, which is consistent with their traditional use for inflammatory conditions. ijsrp.orgresearchgate.netafricanjournalofbiomedicalresearch.comnih.govnih.govfrontiersin.orgrsc.orglupinepublishers.com While alpha-cyperone (B190891), another sesquiterpene from C. rotundus, has been more extensively studied for its anti-inflammatory mechanisms, the presence of this compound in the same essential oils suggests a potential contribution to these effects. rsc.orgthegoodscentscompany.com
Modern studies have also investigated the cytotoxic effects of essential oils containing this compound, particularly against certain cancer cell lines. nih.gov For instance, essential oil from C. rotundus rhizomes showed cytotoxic effects on human neuroblastoma SH-SY5Y cells in a dose-dependent manner. nih.gov Additionally, a derivative, 6-acetoxy this compound, isolated from C. rotundus rhizomes, has been shown to induce caspase-dependent apoptosis in human ovarian cancer cells, highlighting the potential of this compound-related compounds in this area. cabidigitallibrary.org
The following table summarizes some of the modern research findings related to the biological activities of essential oils containing this compound, correlating with traditional uses:
| Traditional Use Category | Modern Scientific Finding | Relevant Activity |
| Stomach and Bowel Disorders | Antibacterial activity against foodborne pathogens. nih.gov | Antimicrobial, potentially aiding digestive health. |
| Inflammatory Diseases | Antioxidant and potential anti-inflammatory effects of essential oils. lupinepublishers.comresearchgate.netnih.gov | Anti-inflammatory, reducing swelling and pain. |
| Menstrual Irregularities/Pain | Analgesic properties explored in related compounds. thegoodscentscompany.com | Pain relief. |
| General Health/Tonic | Antioxidant activity, protecting against oxidative stress. nih.gov | General protective effects. |
| Infections | Antibacterial activity. nih.gov | Fighting bacterial infections. |
While modern research has begun to shed light on the pharmacological basis of the traditional uses of plants containing this compound, further studies are needed to fully elucidate the mechanisms of action and confirm therapeutic applications. researchgate.net
Future Research Directions and Challenges
Elucidation of Novel Biological Mechanisms
Future research should focus on a deeper understanding of the specific molecular targets and pathways through which cyperene (B49723) exerts its reported biological activities. While general antioxidant, antibacterial, and anti-inflammatory properties have been noted, the precise mechanisms at a cellular and molecular level are often not fully elucidated. ontosight.airesearchgate.net For instance, identifying the specific enzymes or receptors this compound interacts with in inflammatory pathways or the exact mode of action against bacterial cells would provide valuable insights. Research could also explore potential novel biological activities beyond those already reported, such as neuroprotective or anticancer effects, which have been investigated for Cyperus rotundus extracts containing this compound. nih.govjntbgri.res.inmazums.ac.irmdpi.com Utilizing advanced biological assays and -omics technologies could help map the complex interactions of this compound within biological systems.
Discovery of New this compound-type Compounds and Derivatives
The structural diversity of sesquiterpenoids found in Cyperus species suggests the potential for discovering novel compounds structurally related to this compound. rsc.orguni-freiburg.dejntbgri.res.in Future research should involve comprehensive phytochemical investigations of various Cyperus species and genotypes, potentially from different geographical locations, to isolate and characterize new this compound-type sesquiterpenoids. jntbgri.res.in Furthermore, the synthesis of novel derivatives of this compound with modified structures could lead to compounds with enhanced potency, selectivity, or altered biological activities. ontosight.aiufba.br Structure-activity relationship (SAR) studies, discussed in more detail in Section 10.5, would be crucial in guiding the rational design and synthesis of these derivatives.
Advanced Synthetic Strategies for Complex Analogues
Developing efficient and scalable synthetic routes for this compound and its complex analogues is a significant challenge and a key area for future research. While extraction from natural sources is possible, it may not be sustainable or cost-effective for large-scale production or for obtaining rare analogues. Future work should focus on developing advanced synthetic methodologies, including total synthesis and semi-synthesis approaches, to access this compound and its derivatives. ontosight.aiuni-hamburg.de This could involve exploring novel catalytic reactions, stereoselective transformations, and potentially flow chemistry or other continuous manufacturing techniques to improve efficiency and yield. mit.edu The synthesis of isotopically labeled this compound could also be valuable for metabolic and ecological studies.
Comprehensive Biosynthetic Pathway Mapping and Genetic Engineering Approaches
A detailed understanding of the biosynthetic pathway of this compound in plants is essential for potential biotechnological production. While the general steps of sesquiterpene biosynthesis from isoprene (B109036) units are known, the specific enzymes (such as terpene synthases and cytochrome P450 enzymes) and regulatory mechanisms involved in this compound formation need to be fully elucidated. nih.govresearchgate.netresearchgate.net Future research should employ techniques like transcriptomics, proteomics, and metabolomics to identify the genes and enzymes involved in the pathway. nih.gov This knowledge could then be utilized in genetic engineering and synthetic biology approaches to engineer microorganisms or plant cell cultures for the sustainable and efficient production of this compound and its analogues. mit.edunih.govnih.govgoogle.com
Application of Chemoinformatics and Computational Modeling in SAR
Chemoinformatics and computational modeling play a vital role in modern drug discovery and natural product research. d-nb.info Future research on this compound should extensively utilize these tools for comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. d-nb.infou-strasbg.frscbdd.com Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can help predict the binding affinity of this compound and its analogues to potential biological targets and understand the relationship between their chemical structures and biological activities. researchgate.netd-nb.inforesearchgate.net This can guide the design of new experiments, prioritize compounds for synthesis and testing, and help elucidate mechanisms of action. u-strasbg.frscbdd.com
Exploration of Ecological Roles in Plant-Microbe and Plant-Insect Interactions
This compound is a plant volatile organic compound found in the essential oils of Cyperus species. ontosight.aijntbgri.res.in Volatile compounds from plants are known to play crucial roles in mediating interactions with microbes and insects in the ecosystem. cabidigitallibrary.orgdiva-portal.orgnih.govpeersalleyconferences.com Future research should investigate the specific ecological functions of this compound. This could include studying its role as an attractant or repellent for insects, its potential involvement in plant defense mechanisms against herbivores or pathogens, or its influence on soil microbial communities. cabidigitallibrary.orgdiva-portal.orgnih.govresearchgate.net Understanding these ecological roles can provide insights into the evolutionary significance of this compound production and potentially lead to applications in agriculture, such as developing natural pesticides or attracting beneficial insects. cabidigitallibrary.orgpeersalleyconferences.comresearchgate.net
Q & A
Q. How can researchers ensure their this compound studies meet criteria for systematic reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
